

Reproxalap Demonstrates Superiority in Reducing Ocular Redness Compared to Vehicle Control

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Compound of Interest		
Compound Name:	Reproxalap	
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Reproxalap, a first-in-class reactive aldehyde species (RASP) inhibitor, over vehicle in reducing ocular redness associated with dry eye disease and allergic conjunctivitis. Multiple studies have shown that **Reproxalap** ophthalmic solution leads to statistically significant improvements in this key objective sign of ocular inflammation.

Reproxalap's novel mechanism of action targets RASP, which are pro-inflammatory molecules that accumulate in the eye and contribute to inflammation and subsequent redness. By inhibiting RASP, **Reproxalap** modulates the inflammatory cascade at an upstream point, offering a differentiated approach to treating ocular surface diseases.

Quantitative Analysis of Ocular Redness Reduction

The efficacy of **Reproxalap** in reducing ocular redness has been evaluated in several key clinical trials. The following tables summarize the quantitative data from these studies, comparing the performance of **Reproxalap** 0.25% ophthalmic solution to vehicle.

Table 1: Ocular Redness Assessment in Allergic Conjunctivitis (INVIGORATE Trial)



Treatment Group	Mean Change from Baseline (0-4 scale)	Standard Error (SE)	p-value (Reproxalap vs. Vehicle)
Reproxalap 0.25%	-0.14	0.01	< 0.001
Vehicle	N/A	N/A	N/A

Data from the Phase 3 INVIGORATE trial in patients with seasonal allergic conjunctivitis. Ocular redness was a key secondary endpoint.[1][2]

Table 2: Ocular Redness Assessment in Dry Eye Disease (Crossover Chamber Trial)

Treatment Group	Primary Endpoint Achievement	p-value (Reproxalap vs. Vehicle)
Reproxalap 0.25%	Statistically Superior to Vehicle	0.0004
Vehicle	N/A	N/A

Data from a sequence-randomized, double-masked, vehicle-controlled crossover clinical trial in patients with dry eye disease conducted in a dry eye chamber.[3][4]

Table 3: Ocular Redness Assessment in Dry Eye Disease (TRANQUILITY Trial Program)

Trial	Primary Endpoint Result	Post-Hoc Analysis (Automated Grading)
TRANQUILITY	Not Met	Statistically significant reduction in ocular redness
TRANQUILITY-2	Primary endpoint modified to Schirmer test or ocular redness	N/A

In the Phase 3 TRANQUILITY trial, the primary endpoint of ocular redness was not met.[5] However, a post-hoc analysis using computer-automated grading of digital photography demonstrated a statistically significant reduction in ocular redness with **Reproxalap** treatment.



Following these results, the primary endpoint for the TRANQUILITY-2 trial was modified to be met if either ocular redness or Schirmer test achieved statistical significance.[5]

Experimental Protocols

The robust clinical data supporting **Reproxalap**'s efficacy in reducing ocular redness is derived from well-controlled studies with rigorous experimental protocols.

INVIGORATE Trial (Allergic Conjunctivitis)

The INVIGORATE trial was a prospective, quadruple-masked, vehicle-controlled, crossover, sequence-randomized Phase 3 study.[1][2]

- Participants: Adults with a history of moderate to severe allergic conjunctivitis and confirmed allergy to ragweed pollen.
- Experimental Setting: The study was conducted in an allergen chamber, a controlled environment that mimics real-world exposure to airborne allergens.[6][7]
- Dosing Regimen: Patients were randomly assigned to receive either 0.25% **Reproxalap** ophthalmic solution or vehicle. After a 2-week washout period, they were crossed over to the other treatment.[1][2]
- Ocular Redness Assessment: Investigator-assessed ocular redness was a key secondary endpoint, graded on a 0-4 scale. Assessments were performed approximately every 10 minutes during the 3.5-hour allergen chamber exposure.[1][2][6][8]

Crossover Dry Eye Chamber Trial

This was a sequence-randomized, double-masked, vehicle-controlled, 2-period crossover trial. [3][4]

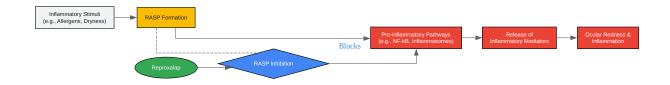
- Participants: Patients diagnosed with dry eye disease.
- Experimental Setting: A controlled dry eye chamber was utilized to exacerbate the signs and symptoms of dry eye disease.



- Dosing Regimen: In each treatment period, patients received four doses of either
 Reproxalap or vehicle over a single day. The following day, one dose was administered
 before entering the chamber and another during the 90-minute chamber exposure. A
 washout period of 7 to 14 days separated the treatment periods.[4]
- Ocular Redness Assessment: Ocular redness was a primary endpoint, assessed by trained study staff using a 0-4 scale. Measurements were taken before chamber entry and at approximately 10-minute intervals during the chamber exposure.[3][4]

Signaling Pathway and Experimental Workflow Mechanism of Action: RASP Inhibition

Reproxalap's therapeutic effect stems from its ability to inhibit Reactive Aldehyde Species (RASP). RASP are highly reactive molecules that contribute to ocular inflammation by activating pro-inflammatory signaling cascades. By neutralizing RASP, **Reproxalap** reduces the downstream inflammatory response, leading to a decrease in ocular redness.[9][10][11][12]



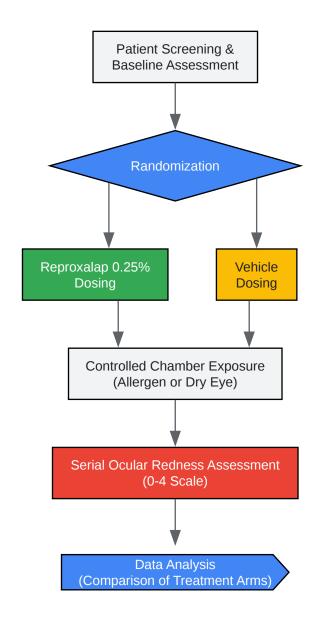
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Caption: **Reproxalap** inhibits RASP, blocking pro-inflammatory pathways and reducing ocular redness.

Experimental Workflow for Ocular Redness Assessment

The clinical trials for **Reproxalap** employed a controlled environment to assess its efficacy in reducing ocular redness under specific challenge conditions.





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Caption: Workflow for assessing ocular redness in Reproxalap clinical trials.

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References



- 1. The Phase 3 INVIGORATE Trial of Reproxalap in Patients with Seasonal Allergic Conjunctivitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Aldeyra Therapeutics Achieves Primary Endpoints in Dry Eye Disease Chamber Crossover Clinical Trial | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 4. Reproxalap Improves Ocular Redness, Tear Production, and Symptoms in a Pivotal Dry Eye Disease Chamber Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldeyra Therapeutics to Modify Phase 3 TRANQUILITY -2 Trial in Dry Eye Disease After Missing Primary Endpoint - Modern Optometry [modernod.com]
- 6. ir.aldeyra.com [ir.aldeyra.com]
- 7. The Phase 3 INVIGORATE Trial of Reproxalap in Patients with Seasonal Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. scispace.com [scispace.com]
- 10. What is Reproxalap used for? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular Reproxalap, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
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